molecular formula C10H15N3O B1433774 3-Methoxy-6-(piperidin-4-yl)pyridazine CAS No. 1027775-71-8

3-Methoxy-6-(piperidin-4-yl)pyridazine

Cat. No.: B1433774
CAS No.: 1027775-71-8
M. Wt: 193.25 g/mol
InChI Key: XNEOAOWOZZDUOG-UHFFFAOYSA-N
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Description

3-Methoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group at the 3-position and a piperidin-4-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(piperidin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridazine ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyridazine ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(piperidin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyridazine or tetrahydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-6-(piperidin-4-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It may be used in the study of biological pathways and mechanisms due to its interaction with specific molecular targets.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-4-yl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-6-(piperidin-4-yl)pyridazine: Contains a methoxy group and a piperidin-4-yl group on the pyridazine ring.

    3-Methoxy-6-(piperidin-4-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-Methoxy-6-(piperidin-4-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its pyridazine ring provides a different electronic environment compared to pyrimidine or pyrazine rings, potentially leading to unique reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-methoxy-6-piperidin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEOAOWOZZDUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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